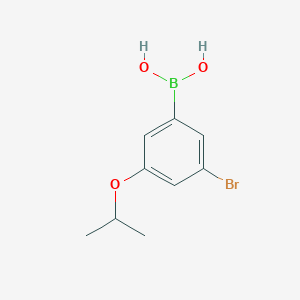
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one, also known as DCPO, is a heterocyclic organic compound that belongs to the oxazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mechanism Of Action
The mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been reported to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of the immune system. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one. One potential direction is the development of novel 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in other fields, such as material science and environmental chemistry. Finally, the mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one can be achieved through several methods, including the reaction of chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dichlorosalicylic acid with phenyl isocyanate in the presence of a catalyst.
Scientific Research Applications
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.
properties
CAS RN |
125850-00-2 |
|---|---|
Product Name |
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one |
Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
3,5-dichloro-6-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h1-5H |
InChI Key |
IGNPWBLOQVVRGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)







